2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid
Overview
Description
“2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid” is a chemical compound with the CAS Number: 6093-74-9. It has a molecular weight of 248.24 and its IUPAC name is the same as the common name . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12O5/c1-2-5-17-9-4-3-8-6-10 (12 (14)15)13 (16)18-11 (8)7-9/h3-4,6-7H,2,5H2,1H3, (H,14,15) and the InChI key is SSTDMTGGXAZVTI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as boiling point, density, and acidity coefficient are not available in the search results.Mechanism of Action
Target of Action
It’s known that coumarin derivatives, to which this compound belongs, often interact with various proteins and receptors in the body .
Mode of Action
Coumarin-based compounds are known to exhibit their effects through various mechanisms, such as intramolecular charge transfer (ict) .
Biochemical Pathways
Coumarin derivatives are known to interact with multiple biochemical pathways, depending on their specific molecular structure .
Result of Action
It’s known that coumarin derivatives can have various effects at the molecular and cellular levels, depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid . For instance, it was found that in acidic anhydrous media, certain coumarin derivatives reacted intramolecularly .
Properties
IUPAC Name |
2-oxo-7-propoxychromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-2-5-17-9-4-3-8-6-10(12(14)15)13(16)18-11(8)7-9/h3-4,6-7H,2,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTDMTGGXAZVTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-74-9 | |
Record name | 2-Oxo-7-propoxy-2H-1-benzopyran-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6093-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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